ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate
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Overview
Description
The compound “((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide” is a complex organic molecule that features a pyrimidine ring, a deoxyribose sugar, and a phosphinecarboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the attachment of the deoxyribose sugar, and finally the introduction of the phosphinecarboxylic acid ester group. Typical reaction conditions include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the Deoxyribose Sugar: This step involves glycosylation, where the pyrimidine ring is reacted with a protected deoxyribose derivative in the presence of a Lewis acid catalyst.
Introduction of the Phosphinecarboxylic Acid Ester Group: This can be done through a phosphorylation reaction, where the glycosylated pyrimidine is reacted with a phosphinecarboxylic acid ester derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phosphinecarboxylic acid ester group can be oxidized to form phosphine oxide derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The deoxyribose sugar can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution products with modified deoxyribose sugar.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the field of nucleoside analogs.
Biology
In biological research, this compound can be used to study the interactions between nucleosides and enzymes, as well as their role in DNA replication and repair.
Medicine
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with DNA and RNA synthesis. It can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase. The molecular targets include viral enzymes and cancer cell DNA replication machinery.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A nucleoside analog used in antiviral therapy.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in HIV therapy.
Uniqueness
The compound “((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide” is unique due to the presence of the phosphinecarboxylic acid ester group, which can impart distinct chemical and biological properties compared to other nucleoside analogs.
Properties
CAS No. |
115365-14-5 |
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Molecular Formula |
C14H21N2O9P |
Molecular Weight |
392.30 g/mol |
IUPAC Name |
ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]formate |
InChI |
InChI=1S/C14H21N2O9P/c1-4-23-14(20)26(21,22-3)24-7-10-9(17)5-11(25-10)16-6-8(2)12(18)15-13(16)19/h6,9-11,17H,4-5,7H2,1-3H3,(H,15,18,19)/t9-,10+,11+,26?/m0/s1 |
InChI Key |
BPJUTMQOQJASTN-IDMXMQQLSA-N |
Isomeric SMILES |
CCOC(=O)P(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
Canonical SMILES |
CCOC(=O)P(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origin of Product |
United States |
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